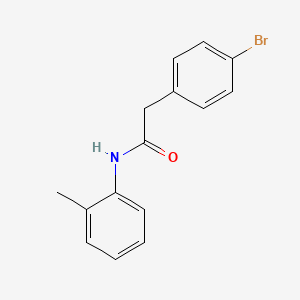
1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole, also known as MMBMT, is a chemical compound that has gained significant attention in scientific research over the years. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole is not fully understood. However, studies have suggested that 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole may exert its anti-inflammatory and antioxidant effects through the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole has been found to have several biochemical and physiological effects. Studies have shown that 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole can reduce inflammation, oxidative stress, and cell proliferation. 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole has also been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole in lab experiments is its ability to reduce inflammation and oxidative stress. However, one limitation is that the mechanism of action of 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole is not fully understood, which makes it difficult to determine its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole research. One direction is to further investigate the mechanism of action of 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole. Another direction is to study the potential use of 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole in combination with other therapeutic agents for cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole in human clinical trials.
In conclusion, 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research. It has been found to have several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While the mechanism of action of 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole is not fully understood, it has potential use in various scientific research areas. Future research is needed to determine the safety and efficacy of 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole in human clinical trials.
Synthesemethoden
1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole can be synthesized using various methods, including the reaction of 2-methoxybenzoyl hydrazine with 5-(methylthio)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, followed by acetic anhydride and triethylamine. Another method involves the reaction of 2-methoxybenzoyl chloride and 5-(methylthio)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, followed by triethylamine. Both methods have been found to be effective in synthesizing 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole has been extensively studied for its potential use in various scientific research areas, including cancer treatment, inflammation, and oxidative stress. Studies have shown that 1-(2-methoxybenzoyl)-5-(methylthio)-3-phenyl-1H-1,2,4-triazole has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(5-methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-11-7-6-10-13(14)16(21)20-17(23-2)18-15(19-20)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVLKNQCEAFCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(=NC(=N2)C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)-(5-methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)

![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)



![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)

![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
